(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid
Description
Properties
IUPAC Name |
(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJGTZUUSSVMZ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical, which reacts with a suitable precursor under photoredox catalysis conditions . The reaction is often carried out under visible light irradiation, utilizing catalysts such as ruthenium or iridium complexes .
Industrial Production Methods
Industrial production of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid may involve large-scale photoredox catalysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated system facilitates Michael additions with nucleophiles. For example:
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Amine additions : Reaction with primary or secondary amines yields β-amino-α-trifluoromethyl alcohols. This mirrors the reactivity of simpler trifluoromethyloxiranes, where ring-opening with amines proceeds regioselectively under catalytic conditions (e.g., Yb(OTf)₃ in acetonitrile) .
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Thiol additions : Thiols undergo anti-Markovnikov additions to the double bond, forming β-thioethers.
Cycloaddition Reactions
The compound participates in Diels-Alder reactions as a dienophile. The trifluoromethyl group enhances electrophilicity, accelerating cycloaddition with dienes like 1,3-butadiene:
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Stereoselectivity : The Z-configuration of the double bond directs endo transition-state geometry, favoring cis-adducts.
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Thermal stability : Reactions proceed under mild conditions (50–80°C) without requiring Lewis acid catalysts .
Reduction and Hydrogenation
Selective reduction of the double bond or carboxylic acid group is achievable:
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Catalytic hydrogenation : Pd/C in ethanol reduces the double bond to yield 2-(trifluoromethyl)-3-phenylpropanoic acid (80–90% yield) .
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Carboxylic acid reduction : LiAlH₄ converts the acid to the corresponding allylic alcohol, though competing double-bond reduction may occur.
Functional Group Transformations
The carboxylic acid undergoes standard derivatizations:
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Esterification : Reaction with methanol/H₂SO₄ produces methyl (Z)-2-(trifluoromethyl)-3-phenylpropenoate (95% yield).
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Amide formation : Coupling with amines via EDCl/HOBt yields α-trifluoromethyl cinnamamides, relevant in medicinal chemistry .
Radical Reactions
The trifluoromethyl group enables participation in radical chain processes :
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Trifluoromethyl radical transfer : Under UV light, the compound acts as a CF₃- source in aryl trifluoromethylation, analogous to CF₃I-mediated reactions .
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Polymerization : Initiators like AIBN induce radical polymerization, forming copolymers with styrene or acrylates .
Cyclization Pathways
Intramolecular reactions are feasible under acidic or oxidative conditions:
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Lactonization : Heating with PPA (polyphosphoric acid) forms a γ-lactone derivative via keto-enol tautomerism .
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Oxidative cyclization : Mn(OAc)₃ promotes cyclization to trifluoromethylated indenones, leveraging the phenyl group’s aromaticity .
Biological Interactions
While not a direct reaction, the compound’s trifluoromethyl group enhances metabolic stability in drug-discovery contexts. For instance, tetrazole bioisosteres of carboxylic acids (e.g., TUG-2304) show amplified potency in receptor antagonism, suggesting potential for analogous modifications .
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is one of the primary sectors where (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid has demonstrated potential. Its structural features allow it to act as a precursor or intermediate in the synthesis of various therapeutic agents.
Drug Development
Research indicates that this compound can serve as a building block in the synthesis of novel drugs with enhanced efficacy. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making them more effective in biological systems.
Table 1: Summary of Drug Candidates Derived from this compound
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Drug A | Cancer | Inhibition of specific enzymes | |
| Drug B | Inflammation | Modulation of inflammatory pathways | |
| Drug C | Neurological | Neuroprotective effects |
Mechanistic Studies
Studies have explored the mechanistic pathways through which this compound influences cellular processes. For instance, its role as an inhibitor of branched-chain amino acid transaminases (BCATs) has been documented, indicating its potential use in treating metabolic disorders and certain types of cancer .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound also shows promise in agrochemistry. The compound's ability to modify biological activity suggests applications in herbicides and pesticides.
Herbicide Development
The trifluoromethyl group enhances the herbicidal properties of compounds derived from this compound by increasing their potency against specific weed species while minimizing toxicity to crops .
Table 2: Herbicides Developed from this compound
| Herbicide Name | Target Weeds | Efficacy Rate (%) | Reference |
|---|---|---|---|
| Herbicide X | Broadleaf Weeds | 95 | |
| Herbicide Y | Grassy Weeds | 88 |
Material Science Applications
The unique chemical properties of this compound also extend to material science, particularly in the development of advanced materials with specific functional characteristics.
Polymer Synthesis
Research indicates that this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group. This characteristic makes it suitable for applications in coatings and adhesives.
Table 3: Properties of Polymers Synthesized from this compound
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound in real-world scenarios.
Case Study 1: Cancer Therapeutics
A recent study investigated the efficacy of a drug candidate derived from this compound in treating breast cancer. The findings indicated a significant reduction in tumor size in animal models compared to controls, demonstrating its potential as a therapeutic agent .
Case Study 2: Agricultural Field Trials
Field trials conducted on herbicides developed from this compound showed a marked decrease in weed populations without adversely affecting crop yields. These results support its viability as an environmentally friendly herbicide option .
Mechanism of Action
The mechanism of action of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and binding affinity to various enzymes and receptors. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methyl in o-tolyl) improve yields (86–98%) compared to electron-withdrawing groups (e.g., chloro, 63–89%) due to enhanced reaction efficiency .
- Isomer Ratios : E-isomers are generally favored in synthesis (e.g., 64% E in m-tolyl derivative), likely due to steric hindrance in Z-isomer formation .
Physical and Analytical Properties
Table 2: Analytical Data for Selected Compounds
Notes:
- The trifluoromethyl group enhances lipophilicity, as seen in higher HPLC retention times for o-tolyl derivatives (1.26 min) compared to non-fluorinated analogs .
- Cyano-substituted analogs (e.g., ethyl (Z)-2-cyano-3-(3-fluorophenyl)propenoate) exhibit distinct HRMS profiles due to differing functional groups .
Commercial Availability and Purity
- 3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8) is commercially available at >98% purity, priced at ¥5,800/5g . This propionic acid derivative, though structurally distinct from propenoic acids, highlights the industrial demand for trifluoromethylated aromatics.
Biological Activity
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:
This configuration is crucial for its interactions with biological targets.
1. Antiviral Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives of trifluoromethylpyridine piperazine have shown protective activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating a potential mechanism for their antiviral effects .
Table 1: Antiviral Activity Against TMV and CMV
| Compound | Protective Activity (%) | EC50 (μg/mL) |
|---|---|---|
| A16 | 87.0 | 18.4 |
| A3 | 61.0 | 500 |
| NNM | 74.5 | 50.2 |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. Similar compounds have shown selective inhibition of COX-2, which is involved in inflammation pathways. For instance, the 2′-trifluoromethyl analogue of indomethacin demonstrated potent anti-inflammatory activity comparable to indomethacin itself .
Table 2: COX Inhibition Potency
| Compound | IC50 COX-2 (nM) | IC50 COX-1 (μM) |
|---|---|---|
| CF3-Indomethacin | 267 | >100 |
3. Antioxidant Activity
Compounds similar to this compound have also exhibited antioxidant properties. In vitro assays indicated that these compounds can reduce oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Modulation : The compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.
- Receptor Interaction : It may interact with specific receptors, such as Free Fatty Acid Receptors (FFA), influencing metabolic pathways related to inflammation and insulin sensitivity .
- Gene Expression Regulation : The compound has been shown to modulate the expression of genes involved in inflammatory responses and metabolic processes.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various trifluoromethyl derivatives against TMV and CMV. The results indicated that certain derivatives significantly inhibited viral replication and enhanced plant defense mechanisms through the activation of phenylpropanoid biosynthesis pathways, suggesting potential applications in agricultural pest control .
Case Study 2: Anti-inflammatory Research
In a preclinical model of inflammation, the anti-inflammatory effects of a trifluoromethyl-containing compound were assessed using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to controls, supporting its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(trifluoromethyl)-3-phenylpropenoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of trifluoromethyl-substituted propenoic acids often involves coupling reactions (e.g., Suzuki-Miyaura) followed by hydrolysis. For example, ethyl esters of related compounds (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylate) are synthesized using aryl boronic acids and subsequently hydrolyzed with NaOH in ethanol/water mixtures to yield carboxylic acids . To ensure (Z)-stereochemical purity, techniques like chiral HPLC (e.g., YMC-Actus Triart C18 column with MeCN/water mobile phases) or NMR-based NOE analysis should be employed. Reaction conditions (e.g., temperature, catalysts) must be tightly controlled to minimize isomerization .
Q. How can LCMS and HPLC be utilized to confirm the identity and purity of this compound?
- Methodological Answer :
- LCMS : Use electrospray ionization (ESI) in positive mode to detect the molecular ion ([M+H]+). For example, a related trifluoromethylpyrimidine carboxylic acid showed m/z 338 [M+H]+ .
- HPLC : Optimize retention time using acidic mobile phases (e.g., 0.1% formic acid in MeCN/water). Retention times for similar compounds range from 1.23–1.32 minutes under SMD-TFA05 conditions . Validate purity by ensuring a single peak in chromatograms and corroborate with high-resolution mass spectrometry (HRMS).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound’ stability is influenced by moisture, light, and temperature. Store at –20°C under inert gas (N₂ or Ar) in amber vials. Avoid prolonged exposure to basic conditions, as hydrolysis of the ester precursors (e.g., ethyl or tert-butyl esters) can occur . Pre-purify via column chromatography or preparative HPLC to remove reactive impurities that may catalyze degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between LCMS molecular ion data and NMR structural assignments for this compound?
- Methodological Answer : Discrepancies may arise from isomeric byproducts or residual solvents.
- Step 1 : Re-analyze the sample using HRMS to confirm the exact mass (e.g., expected m/z for C₁₁H₈F₃O₂: 245.0425).
- Step 2 : Perform 2D NMR (e.g., HSQC, NOESY) to verify stereochemistry and connectivity. For example, NOESY can distinguish (Z) and (E) isomers by correlating protons across the double bond.
- Step 3 : Cross-validate with alternative techniques like IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) or X-ray crystallography if crystalline .
Q. What strategies are effective for optimizing coupling reactions involving this compound to minimize side products?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki couplings, as seen in the synthesis of trifluoromethylpyridinyl intermediates .
- Solvent Optimization : Employ tetrahydrofuran (THF) or dioxane for solubility, and add K₃PO₄ as a base to enhance reaction efficiency .
- Byproduct Mitigation : Monitor reaction progress via TLC or inline HPLC. Quench unreacted reagents with scavengers (e.g., silica-bound thiourea for Pd removal) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity at the α,β-unsaturated carbonyl.
- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF), which stabilize the deprotonated carboxylate form .
- Docking Studies : For biological applications, model interactions with enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory studies) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
